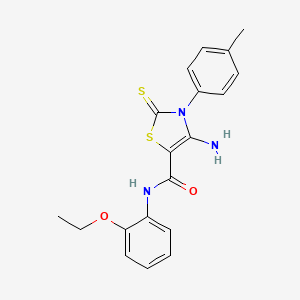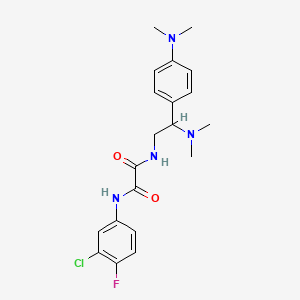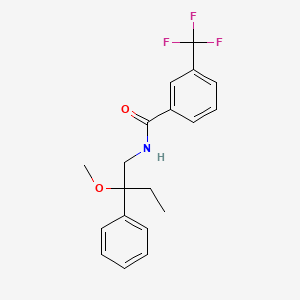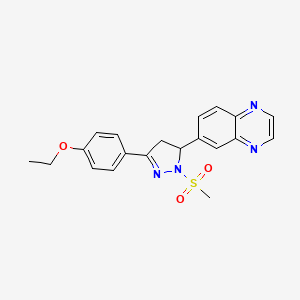![molecular formula C23H13BrF3N3 B2742156 1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-82-4](/img/structure/B2742156.png)
1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines, carrying various substituents, including trifluoromethyl groups, have been synthesized and studied as emitting materials in organic light-emitting diodes (OLEDs). These compounds exhibit bright blue light emission, with electroluminescence, turn-on voltage, and external quantum efficiency depending on the substitution. This highlights their potential for application in light-emitting devices, underscoring the versatility of pyrazoloquinoline derivatives in electronic applications (Y. T. and et al., 2001).
Anticancer Activity
Iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY structure have shown significant anticancer activity. These complexes exhibit strong binding with DNA and proteins, suggesting their potential as therapeutic agents against cancer. The study explores their cytotoxicity, morphological changes, apoptosis in cancer cells, and potential for cellular imaging and theranostic applications, demonstrating the medicinal potential of pyrazoloquinoline derivatives (Rajendra Prasad Paitandi et al., 2017).
Synthesis and Structural Analysis
The synthesis of novel isoxazolquinoxaline derivatives for pharmaceutical applications showcases the structural versatility and reactivity of pyrazoloquinoline derivatives. These compounds have been synthesized with high yield and characterized by various spectroscopic methods, suggesting their utility in developing new pharmaceuticals. Structural confirmation through X-ray diffraction, DFT calculations, and docking studies highlight their potential as anti-cancer drugs, emphasizing the importance of pyrazoloquinoline derivatives in drug design and development (N. Abad et al., 2021).
特性
IUPAC Name |
1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrF3N3/c24-16-7-9-17(10-8-16)30-22-18-11-6-15(23(25,26)27)12-20(18)28-13-19(22)21(29-30)14-4-2-1-3-5-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMNWDCOYKXCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2742077.png)
![N-(4-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2742078.png)

![N-[1-(3,4-Dichlorophenyl)-3-hydroxypropyl]oxirane-2-carboxamide](/img/structure/B2742080.png)
![1-[4-(Tert-butyl)benzyl]-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2742081.png)

![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2742085.png)

![3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2742088.png)
![8-(4-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2742090.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2742092.png)

![N-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742096.png)